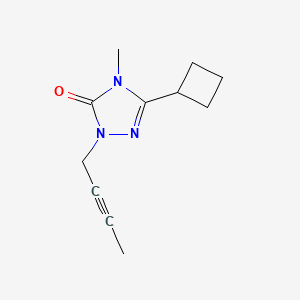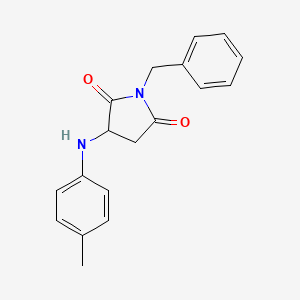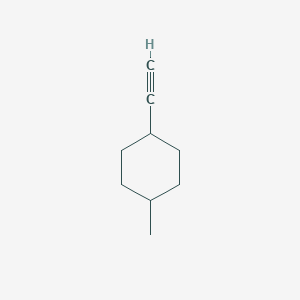
1-(2-Phenoxyethyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-Phenoxyethyl)-1H-pyrazol-3-amine" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the diverse biological activities exhibited by pyrazole derivatives. Although the specific compound is not directly studied in the provided papers, related compounds with pyrazole cores have been synthesized and evaluated for various properties and potential applications, such as in the field of pharmacology and materials science .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of amines with other key functional groups. For instance, the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists was reported, where the nature of the pyrazole substituents and the presence of a basic amine were crucial for activity . Similarly, the synthesis of enamines from 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one through acylation and condensation with primary amines was described, indicating the versatility of pyrazole compounds in chemical reactions . These studies suggest that the synthesis of "1-(2-Phenoxyethyl)-1H-pyrazol-3-amine" would likely involve strategic functionalization of the pyrazole ring with an appropriate amine and phenoxyethyl group.
Molecular Structure Analysis
The molecular structure and properties of pyrazole derivatives have been extensively studied using various spectroscopic and computational methods. For example, the electronic structure calculations and vibrational assignments of a biologically important pyrazole derivative were carried out using Hartree Fock and density functional theory methods, providing insights into the molecule's reactivity and charge transfer . The crystal structure of a Schiff base derived from a pyrazole compound was determined using single crystal X-ray diffraction, revealing the importance of weak interactions in the organization of the molecular structure . These studies underscore the importance of molecular structure analysis in understanding the properties and reactivity of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions. The addition and cycloaddition reactions of Pyrazole Blue with different reagents, including amines, were explored, demonstrating the compound's reactivity and potential as a versatile building block for further chemical transformations . The functionalization reactions of a pyrazole carboxylic acid with aminophenols were also investigated, leading to the formation of N-(hydroxyphenyl)-pyrazole carboxamides . These studies provide a glimpse into the chemical reactivity of pyrazole compounds and suggest that "1-(2-Phenoxyethyl)-1H-pyrazol-3-amine" could also undergo various chemical reactions, potentially leading to new compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be quite diverse. For instance, the phase behavior and fluorescent properties of a pyrazole compound and its ZnCl2 complex were studied, revealing a significant bathochromic shift in the emission maximum upon transitioning from solution to the solid state . The tautomeric studies of enamines from pyrazolin-5-one derivatives provided insights into the stability of different tautomeric forms . These findings highlight the complex nature of pyrazole derivatives' physical and chemical properties, which can be influenced by factors such as molecular structure, phase transitions, and tautomerism.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Pyrazole derivatives, including structures similar to 1-(2-Phenoxyethyl)-1H-pyrazol-3-amine, have been synthesized and characterized using advanced techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. The structural analysis of these compounds plays a crucial role in understanding their physical and chemical properties, which can be foundational for further applications in various fields, including pharmaceuticals and materials science (Titi et al., 2020).
Chemical Reactivity and Functionalization
- The reactivity of pyrazole derivatives has been extensively studied. For instance, reactions involving the acid chloride of 1H-pyrazole-3-carboxylic acid with various aminophenols have been explored to yield corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, demonstrating the potential of these compounds for chemical functionalization and the formation of novel derivatives with diverse applications (Yıldırım & Kandemirli, 2006).
Antimicrobial and Antibacterial Properties
- Pyrazole derivatives have been evaluated for their antimicrobial and antibacterial properties. For instance, synthesized pyrazole Schiff bases have shown the ability to inhibit the growth of C. albicans and Gram-negative bacteria, indicating their potential use as antibacterial agents. The molecular structures of these compounds were confirmed through X-ray structural studies, highlighting the importance of structural elucidation in understanding and optimizing their biological activity (Feng et al., 2018).
Material Science and Polymer Modification
- In material science, polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels have been modified through condensation reactions with various amines, including pyrazole derivatives, to form amine-treated polymers. These modifications have enhanced the thermal stability and biological activity of the polymers, suggesting potential applications in medical and other industrial sectors (Aly & El-Mohdy, 2015).
Insecticidal Activity
- Pyrazole derivatives have also been synthesized and evaluated for their insecticidal activity, particularly against lepidopterous pests. The synthesis process and the evaluation of the biological activity of these compounds underscore their potential use in agricultural applications to protect crops from pests (Ni Jue-ping, 2011).
Pharmacological Applications
- Although avoiding specific mentions of drug use and dosage, it's noteworthy that pyrazole derivatives, including structures similar to 1-(2-Phenoxyethyl)-1H-pyrazol-3-amine, have been part of the study for their pharmacological potential, including their use in the synthesis of compounds with potential therapeutic applications (Díaz et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-phenoxyethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-11-6-7-14(13-11)8-9-15-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFDQPVVQPZWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-1H-pyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3001081.png)

![2-[4-Ethoxy-2-[2-furanyl(oxo)methyl]imino-1,3-benzothiazol-3-yl]acetic acid methyl ester](/img/structure/B3001084.png)

![4-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3001089.png)

![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3001091.png)
![(E)-ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3001092.png)

![Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl-](/img/structure/B3001101.png)
